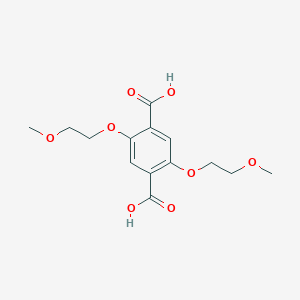
2,5-Bis(2-methoxyethoxy)terephthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2-methoxyethoxy)terephthalic acid is an organic compound with the molecular formula C22H34O12 It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are substituted with 2-methoxyethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-methoxyethoxy)terephthalic acid typically involves the reaction of terephthalic acid with 2-methoxyethanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to achieve the required specifications for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2-methoxyethoxy)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while reduction can produce diols or alcohols.
Scientific Research Applications
2,5-Bis(2-methoxyethoxy)terephthalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 2,5-Bis(2-methoxyethoxy)terephthalic acid involves its interaction with specific molecular targets and pathways. The compound’s ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity. These interactions play a crucial role in its applications in materials science and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Terephthalic acid: The parent compound, which lacks the methoxyethoxy groups.
2,5-Bis(2-hydroxyethoxy)terephthalic acid: A similar compound with hydroxyethoxy groups instead of methoxyethoxy groups.
2,5-Bis(2-ethoxyethoxy)terephthalic acid: Another derivative with ethoxyethoxy groups.
Uniqueness
2,5-Bis(2-methoxyethoxy)terephthalic acid is unique due to its specific functional groups, which impart distinct chemical properties and reactivity. The presence of methoxyethoxy groups enhances its solubility in organic solvents and its ability to form hydrogen bonds, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18O8 |
|---|---|
Molecular Weight |
314.29 g/mol |
IUPAC Name |
2,5-bis(2-methoxyethoxy)terephthalic acid |
InChI |
InChI=1S/C14H18O8/c1-19-3-5-21-11-7-10(14(17)18)12(22-6-4-20-2)8-9(11)13(15)16/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
ILCXBZXGJSPEPF-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1C(=O)O)OCCOC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















